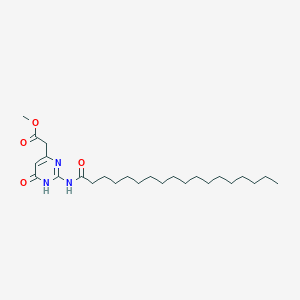
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is a chemical compound with the molecular formula C7H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride typically involves the methylation of 6-amino purine derivatives. One common method includes the reaction of 6-amino-7H-purine with methyl iodide under basic conditions to introduce the methyl groups at the 7 and 9 positions. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to nucleic acids and their analogs, helping to understand DNA and RNA interactions.
Industry: It may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride involves its interaction with nucleic acids. It can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The compound’s molecular targets include enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyladenine: Similar in structure but with a single methyl group at the 7 position.
9-Methyladenine: Contains a methyl group at the 9 position.
6-Amino-7-methylpurine: Similar but with a single methyl group at the 7 position.
Uniqueness
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is unique due to the presence of two methyl groups at the 7 and 9 positions, which can significantly alter its chemical and biological properties compared to its mono-methylated counterparts. This dual methylation can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H10ClN5 |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
7,9-dimethylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C7H10N5.ClH/c1-11-4-12(2)7-5(11)6(8)9-3-10-7;/h3-4H,1-2H3,(H2,8,9,10);1H/q+1;/p-1 |
InChI-Schlüssel |
SMLLJBRDEYSTIE-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=[N+](C2=NC=NC(=C21)N)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

